molecular formula C7H12N2O3S B8611248 Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide

Cat. No. B8611248
M. Wt: 204.25 g/mol
InChI Key: RJQZEMYCWGPILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C7H12N2O3S and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

2,2-dioxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-9-one

InChI

InChI=1S/C7H12N2O3S/c10-7-6-5-13(11,12)4-3-9(6)2-1-8-7/h6H,1-5H2,(H,8,10)

InChI Key

RJQZEMYCWGPILN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCS(=O)(=O)CC2C(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide (D17; 295 mg, 0.88 mmol) in 3 ml of anhydrous dichloromethane was added 1 ml of trifluoroacetic acid and the resulting solution was stirred at room temperature under nitrogen for 1 h 30 min. The solvent was removed under reduced pressure and the residue loaded on a SCX column, washed with methanol and eluted with methanolic ammonia. The product was purified further by chromatography (silica cartridge, cyclohexane to ethyl acetate, then dichloromethane to dichloromethane:methanol 70:30) to give 165 mg of the target compound.
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Synthesis routes and methods II

Procedure details

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